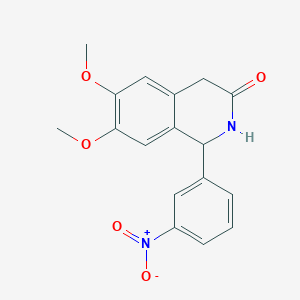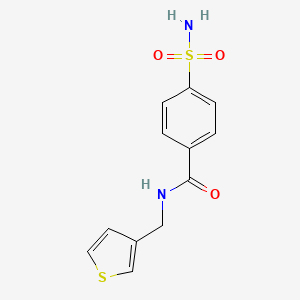methyl]phosphinate](/img/structure/B5230814.png)
ethyl methyl[[methyl(methylsulfonyl)amino](phenyl)methyl]phosphinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl methyl[[methyl(methylsulfonyl)amino](phenyl)methyl]phosphinate, also known as VX, is a highly toxic organophosphate nerve agent. It was first synthesized in the 1950s by a British chemist, Ranajit Ghosh, and was later developed as a chemical weapon by the US military. VX has gained notoriety due to its deadly effects on the human body and its use in several high-profile assassinations.
Mécanisme D'action
Ethyl methyl[[methyl(methylsulfonyl)amino](phenyl)methyl]phosphinate acts by inhibiting the enzyme acetylcholinesterase, which is responsible for breaking down the neurotransmitter acetylcholine. This leads to an accumulation of acetylcholine in the nervous system, causing overstimulation of the muscles and nerves. The effects of ethyl methyl[[methyl(methylsulfonyl)amino](phenyl)methyl]phosphinate can be lethal within minutes of exposure.
Biochemical and Physiological Effects:
The biochemical and physiological effects of ethyl methyl[[methyl(methylsulfonyl)amino](phenyl)methyl]phosphinate exposure include respiratory failure, convulsions, seizures, and death. ethyl methyl[[methyl(methylsulfonyl)amino](phenyl)methyl]phosphinate can also cause long-term neurological damage in survivors of exposure.
Avantages Et Limitations Des Expériences En Laboratoire
Ethyl methyl[[methyl(methylsulfonyl)amino](phenyl)methyl]phosphinate is a highly toxic substance and therefore presents significant safety challenges for laboratory experiments. However, its potency also makes it a valuable tool for studying the effects of nerve agents on the human body and for developing antidotes and treatments for nerve agent exposure.
Orientations Futures
Future research on ethyl methyl[[methyl(methylsulfonyl)amino](phenyl)methyl]phosphinate could focus on developing more effective antidotes and treatments for exposure, as well as on developing methods for detecting and decontaminating ethyl methyl[[methyl(methylsulfonyl)amino](phenyl)methyl]phosphinate in the environment. Additionally, research could explore the potential use of ethyl methyl[[methyl(methylsulfonyl)amino](phenyl)methyl]phosphinate as a tool for studying the effects of nerve agents on the human body and for developing new treatments for neurological disorders.
Méthodes De Synthèse
The synthesis of ethyl methyl[[methyl(methylsulfonyl)amino](phenyl)methyl]phosphinate involves several steps, starting with the reaction between chloroethyl ethyl sulfide and diisopropylamine to form diisopropylaminoethyl ethyl sulfide. This intermediate is then reacted with methylphosphonic dichloride to form methylphosphonic acid diisopropylaminoethyl ester, which is further reacted with phenylmagnesium bromide to form ethyl methyl[[methyl(methylsulfonyl)amino](phenyl)methyl]phosphinate.
Applications De Recherche Scientifique
Ethyl methyl[[methyl(methylsulfonyl)amino](phenyl)methyl]phosphinate has been extensively studied for its toxic effects on the human body and for its potential use as a chemical weapon. Research has focused on developing antidotes and treatments for ethyl methyl[[methyl(methylsulfonyl)amino](phenyl)methyl]phosphinate exposure, as well as on developing methods for detecting and decontaminating ethyl methyl[[methyl(methylsulfonyl)amino](phenyl)methyl]phosphinate in the environment.
Propriétés
IUPAC Name |
N-[[ethoxy(methyl)phosphoryl]-phenylmethyl]-N-methylmethanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20NO4PS/c1-5-17-18(3,14)12(13(2)19(4,15)16)11-9-7-6-8-10-11/h6-10,12H,5H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSQJBHDRJMDNJA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(C)C(C1=CC=CC=C1)N(C)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20NO4PS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl methyl[[methyl(methylsulfonyl)amino](phenyl)methyl]phosphinate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N,N'-[(4,4'-dioxo-4H,4'H-6,6'-bi-3,1-benzoxazine-2,2'-diyl)di-4,1-phenylene]bis(2,2-dimethylpropanamide)](/img/structure/B5230736.png)



![3-ethyl-1,5-dinitro-3-azabicyclo[3.3.1]non-6-ene-7-carboxamide](/img/structure/B5230777.png)
![1-{2-oxo-2-[(1,7,7-trimethylbicyclo[2.2.1]hept-2-yl)oxy]ethyl}quinolinium bromide](/img/structure/B5230786.png)
amino]-N-(1-isopropyl-2-methylpropyl)benzamide](/img/structure/B5230790.png)
![4-[5-(1,3-benzodioxol-5-ylmethylene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-ethyl-N-(2-hydroxyethyl)butanamide](/img/structure/B5230795.png)
![2-{6,8,9-trimethyl-5-[(propionyloxy)methyl]-3-oxabicyclo[3.3.1]non-7-en-2-yl}phenyl propionate](/img/structure/B5230813.png)
![2-{4-[(4-bromobenzyl)oxy]phenyl}-3-(4-sec-butylphenyl)-2,3-dihydro-4(1H)-quinazolinone](/img/structure/B5230819.png)
![1-[1-(2,5-dimethylphenyl)-3-phenyl-1H-pyrazol-4-yl]-N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-N-methylmethanamine](/img/structure/B5230823.png)
![5-{5-[(1-allyl-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-2-furyl}-2-chlorobenzoic acid](/img/structure/B5230827.png)
![methyl 2-methyl-4-(3-nitrophenyl)-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate](/img/structure/B5230830.png)
